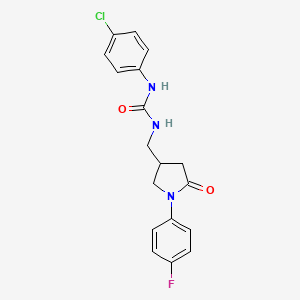![molecular formula C16H14FN3O3S2 B2767917 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide CAS No. 923234-20-2](/img/structure/B2767917.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory , anti-tubercular , and cytotoxic activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid was used in one study . The intermediate compounds were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives is typically confirmed using various spectroscopic techniques, including Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions and treatment with various reagents . The specific reactions would depend on the exact compounds being synthesized.Scientific Research Applications
Antimicrobial Activity
Compounds containing the benzothiazole moiety, such as those synthesized via microwave-induced synthesis methods, have demonstrated promising antimicrobial properties. The presence of a fluorine atom in specific positions of these compounds has been essential for enhancing antimicrobial activity. For example, derivatives synthesized through condensation and Knoevenagel condensation have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antitumor and Anticancer Activity
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their antitumor and anticancer activities. Novel derivatives of 6-amino-2-phenylbenzothiazoles have been prepared and found to exhibit cytostatic activities against various malignant human cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Racané et al., 2006). Furthermore, mixed-ligand copper(II)-sulfonamide complexes have been prepared and characterized, with studies indicating their potential for DNA binding, DNA cleavage, genotoxicity, and anticancer activity, further emphasizing the versatility of benzothiazole-containing compounds in medicinal research (González-Álvarez et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their applications in corrosion inhibition, particularly for carbon steel in acidic environments. These studies have shown that specific benzothiazole compounds can offer significant protection against corrosion, making them valuable in the development of new corrosion inhibitors (Hu et al., 2016).
Selective Receptor Agonism
Furthermore, 4-thiazolidinone derivatives, similar in structural motif to the compound of interest, have been explored as agonists of benzodiazepine receptors. These compounds have been designed and synthesized with the intention of evaluating them as anticonvulsant agents, showing the broad applicability of thiazole and benzamide derivatives in targeting specific receptors for therapeutic purposes (Faizi et al., 2017).
Mechanism of Action
While the exact mechanism of action would depend on the specific compound and its biological activity, benzothiazole derivatives have been found to exhibit their effects through various mechanisms. For example, some compounds have been found to inhibit COX-1 and COX-2, which are involved in inflammation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)12-6-7-13-14(9-12)24-16(18-13)19-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDHMDOYICWPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
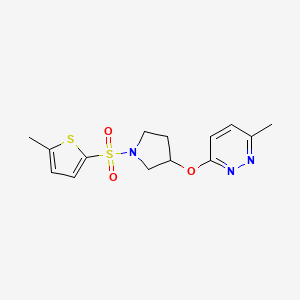
![N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2767836.png)
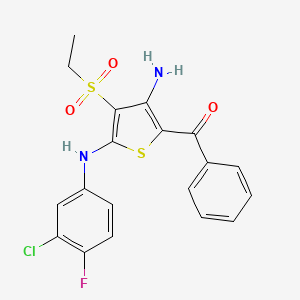
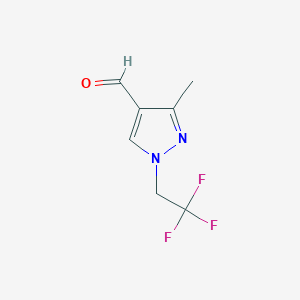
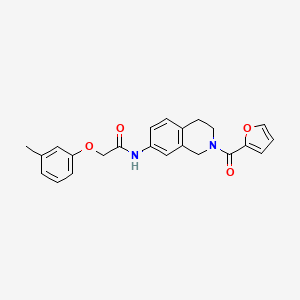
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2767842.png)
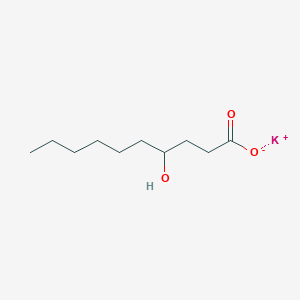

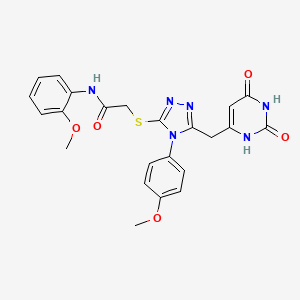


![N-[(2-chlorophenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2767852.png)
![8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2767856.png)
